Boc-L-Lys(N3)-OH (CHA)
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Overview
Description
Boc-L-Lys(N3)-OH (CHA) is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid lysine, which has an azide group (N3) on its side chain. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Lys(N3)-OH (CHA) typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl group. This is achieved by reacting lysine with di-tert-butyl dicarbonate under basic conditions. The azide group is introduced by converting the amino group on the side chain of lysine to an azide group using sodium azide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of Boc-L-Lys(N3)-OH (CHA) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Lys(N3)-OH (CHA) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Click Chemistry: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Click Chemistry: Copper(I) catalysts, alkyne substrates, and suitable solvents like dimethyl sulfoxide (DMSO) or water.
Major Products Formed
Deprotection: Lysine with a free amino group.
Click Chemistry: Triazole derivatives.
Scientific Research Applications
Boc-L-Lys(N3)-OH (CHA) has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and prodrugs.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Material Science: Applied in the synthesis of functional materials, such as hydrogels and nanoparticles.
Mechanism of Action
The mechanism of action of Boc-L-Lys(N3)-OH (CHA) primarily involves its reactivity in deprotection and click chemistry reactions. The Boc group provides stability during synthesis and can be selectively removed under acidic conditions. The azide group allows for efficient conjugation with alkyne-containing molecules through click chemistry, forming stable triazole linkages .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Lys-OH: Lacks the azide group, making it less versatile for click chemistry applications.
Fmoc-L-Lys(N3)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is removed under basic conditions.
Uniqueness
Boc-L-Lys(N3)-OH (CHA) is unique due to its combination of a Boc protecting group and an azide functional group. This dual functionality allows for selective deprotection and efficient bioconjugation, making it highly valuable in peptide synthesis and bioconjugation applications .
Properties
IUPAC Name |
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHYBEBTGVUZET-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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